molecular formula C38H76O2 B1594551 Arachidyl stearate CAS No. 22413-02-1

Arachidyl stearate

Cat. No. B1594551
CAS RN: 22413-02-1
M. Wt: 565 g/mol
InChI Key: SOCXDNMHDNVKIL-UHFFFAOYSA-N
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Description

Arachidyl stearate is a natural product found in Heteroxenia ghardaqensis . It is also known by other names such as icosyl octadecanoate, Icosyl stearate, and Eicosyl stearate .


Molecular Structure Analysis

Arachidyl stearate has a molecular formula of C38H76O2 and a molecular weight of 565.0 g/mol . Its IUPAC name is icosyl octadecanoate . The InChI string representation is InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 .


Physical And Chemical Properties Analysis

Arachidyl stearate has a molecular weight of 565.0 g/mol . It has a computed XLogP3-AA value of 18.4, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 36 rotatable bonds .

Scientific Research Applications

Stearic acid is a saturated fatty acid with an 18-carbon chain . It’s a soft waxy solid with the formula CH3(CH2)16CO2H . The triglyceride derived from three molecules of stearic acid is called stearin . Stearic acid is a prevalent fatty-acid in nature, found in many animal and vegetable fats .

One application of Stearic acid is in the formation of Starch-lipid complexes . Here are the details:

  • Summary of the Application : Starch-lipid complexes were prepared from high amylose starch (HAS) with stearic acid (SA) or potassium stearate (PS) at different molar concentrations .
  • Methods of Application or Experimental Procedures : The complexes (HAS-PS) formed between HAS and PS showed polyelectrolyte characteristics with ζ-potential ranging from −22.2 to −32.8 mV, and the electrostatic repulsion between anionic charges restricted the starch chain reassociation .
  • Results or Outcomes : The HAS-SA complexes had a considerable content of resistant starch (RS, 16.1~29.2%), whereas negligible RS was found in the HAS-PS complexes .

Sure, here’s another application of Stearic acid, which is related to Arachidyl stearate :

  • Summary of the Application : Solid lipids like Stearic acid can be used in high-temperature cooling systems . They also provide excellent UV light protection in sunscreen preparations .
  • Methods of Application or Experimental Procedures : In high-temperature cooling systems, solid lipids like Stearic acid can be used as a phase change material (PCM) due to their high latent heat of fusion . In sunscreen preparations, they can be incorporated into the formulation to provide UV light protection .
  • Results or Outcomes : The use of Stearic acid in high-temperature cooling systems can help in efficient heat management . In sunscreen preparations, it can enhance the UV light protection, thereby protecting the skin from harmful UV rays .

Sure, here’s another application of Stearic acid, which is related to Arachidyl stearate :

  • Summary of the Application : Stearic acid is widely used in the cosmetics and personal care industry . It is used in the formulation of a variety of products including soaps, detergents, shaving creams, and skincare products .
  • Methods of Application or Experimental Procedures : In the formulation of soaps and detergents, stearic acid acts as a surfactant, helping to lower the surface tension of water, allowing it to spread out and penetrate more easily . In skincare products, it acts as an emollient, helping to soften and smooth the skin .
  • Results or Outcomes : The use of stearic acid in these applications results in products that are more effective and pleasant to use. For example, soaps and detergents made with stearic acid can clean more effectively, while skincare products can provide improved moisturization and a smoother feel .

properties

IUPAC Name

icosyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCXDNMHDNVKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066793
Record name Icosyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arachidyl stearate

CAS RN

22413-02-1
Record name Octadecanoic acid, eicosyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22413-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arachidyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022413021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, eicosyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Icosyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icosyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ARACHIDYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28QZJ0149W
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
DE Akin, LL Rigsby, WH Morrison Iii - Industrial Crops and Products, 2004 - Elsevier
… A positive reaction for arachidyl stearate and differential staining of fibers after sequential extraction of fatty acids and alcohols indicated that Oil Red stained wax components in plant …
Number of citations: 33 www.sciencedirect.com
W Wardas, A Pyka - JPC–Journal of Planar Chromatography–Modern TLC, 2001 - Springer
… Better limits of detection (detectability, D) were obtained for esters of higher fatty acids and higher alcohols (arachidyl stearate, arachidyl laureate, myristyl myristate, and lauryl palmitate) …
Number of citations: 6 link.springer.com
BTR Iyengar, H Schlenk - Lipids, 1969 - Springer
Saturated, monoenoic and dienoic wax esters, C 26 −C 40 , have been synthesized from even-numbered fatty alcohols and acids. In homologous series of saturated esters, the …
Number of citations: 53 link.springer.com
K Yase, M Sano, S Ogihara - Thin solid films, 1992 - Elsevier
… 6: thin films of arachidyl-stearate (18-20) (Fig. 6(a)), stearyl-behenate (22-18) (Fig. 6(b)), … 6(d)) and arachidyl-stearate (18-20) (Fig. 6(e)), all grown on KC1 substrates kept at 10 ~'C. …
Number of citations: 1 www.sciencedirect.com
M Ali, S Sultana, SR Mir - steroids - researchgate.net
… (n-propyl cetoleate, 2), n-pentyl n-docos-11-enoate (n-pentyl cetoleate, 4), tetradecan-1-oyl n-docos-11-enoate (myristyl cetoleate, 5) and eicosanyl octadecenoate (arachidyl stearate, 6…
Number of citations: 0 www.researchgate.net
M Haribal, AA Dhondt, D Rosane, E Rodriguez - Chemoecology, 2005 - Springer
… We used transesterified products of hexadecyl hexanoate and arachidyl stearate as standards for reference. All GC-MS analyses of transesterfication products of the secretions were …
Number of citations: 70 link.springer.com
R Garcés, C de Andrés-Gil, M Venegas-Calerón… - LWT, 2023 - Elsevier
… The WE standards lauryl arachidate (WE32:0), arachidyl stearate (WE38:0), stearyl behenate (WE40:0), oleyl stearate (WE36:1), behenyl oleate (WE40:1) and behenyl linoleate (WE40:…
Number of citations: 2 www.sciencedirect.com
IA Butovich, JC Arciniega, H Lu… - … ophthalmology & visual …, 2012 - jov.arvojournals.org
Purpose.: Wax esters (WE) of human meibum are one of the largest group of meibomian lipids. Their complete characterization on the level of individual intact lipid species has not been …
Number of citations: 64 jov.arvojournals.org
L Wenning, T Yu, F David, J Nielsen… - Biotechnology and …, 2017 - Wiley Online Library
… spectrum of the C38:0 wax esters (WEs) (MW = 565 g/mol), eluting after 29.08 min, and including behenyl palmitate (C22:0-C16:0) with a specific m/z peak of 257, arachidyl stearate (…
Number of citations: 51 onlinelibrary.wiley.com
M Haribal, A Dhondt, E Rodriguez - Biochemical Systematics and Ecology, 2009 - Elsevier
The chemical composition of preen gland secretions of antbirds (Thamnophilidae and Formicaridae) and phylogenetically closely related Dendrocolaptidae, Tyrannidae and Pipridae …
Number of citations: 44 www.sciencedirect.com

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